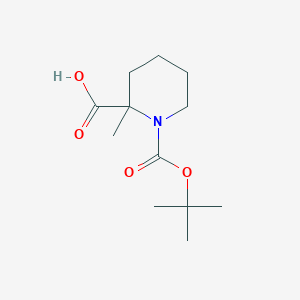

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

描述

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It is known that the compound is a derivative of pipecolic acid , which is an important non-proteingenic amino acid that serves as a component or precursor of many microbial and plant secondary metabolites . The Boc group in 1-Boc-2-methylpipecolinic acid is a protecting group for amines , which suggests that it may play a role in preventing unwanted reactions during biochemical processes.

Biochemical Pathways

1-Boc-2-methylpipecolinic acid is related to pipecolic acid, which is involved in various microbial pathways . Pipecolic acid-derived moieties often play important roles in the biological activities of some pharmaceutically important compounds . .

Result of Action

Given its use in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Boc-2-methylpipecolinic acid. For example, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . .

生化分析

Biochemical Properties

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, such as proteases and peptidases, by forming stable complexes that prevent unwanted side reactions. The compound’s tert-butoxycarbonyl group provides steric hindrance, which enhances its stability and specificity in biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s tert-butoxycarbonyl group can form covalent bonds with amino acid residues in enzymes, leading to their inhibition or activation. This interaction can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical reactions without causing significant toxicity. At high doses, it can lead to adverse effects, such as enzyme inhibition, disrupted cellular metabolism, and potential toxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic intermediates. It can also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The compound’s transport and distribution can influence its overall efficacy and impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

生物活性

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (commonly referred to as Boc-2-methylpiperidine-2-carboxylic acid) is a compound with significant relevance in organic synthesis and medicinal chemistry. Its structural formula is with a molecular weight of 243.30 g/mol. This compound is primarily utilized as a building block in the synthesis of various pharmaceuticals and as a protective group in peptide synthesis.

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting amine functionalities during chemical reactions. The presence of this group allows for selective reactions, enhancing the versatility of the compound in synthetic pathways.

Biological Activity Overview

Research indicates that this compound exhibits low toxicity, making it suitable for various scientific applications, particularly in drug development and organic synthesis . Its biological activity is primarily linked to its role in synthesizing β-amino acids and peptides, which are essential for studying protein interactions and functions.

The mechanisms through which this compound exerts its biological effects include:

- Peptide Synthesis : The Boc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in coupling reactions to form peptide bonds, essential for creating biologically active peptides.

- Chiral Catalysis : Recent studies have explored its potential as a chiral catalyst in asymmetric synthesis, indicating its importance in producing enantiomerically pure compounds .

Applications in Research

This compound has been investigated for various applications:

- Pharmaceutical Development : It serves as an intermediate in synthesizing complex organic molecules, particularly pharmaceuticals and agrochemicals.

- Biological Studies : The compound is used as a building block in synthesizing peptidomimetics, which are crucial for understanding protein interactions and functions .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Synthesis of Bioactive Peptides : Research has shown that Boc-protected amino acids can lead to the successful synthesis of bioactive peptides that exhibit specific biological activities. For instance, modifications to the piperidine ring have been explored to enhance binding affinity to target proteins.

- Toxicity Assessment : Studies on the toxicity profile indicate that this compound has a favorable safety profile with low cytotoxicity observed in various cell lines . This makes it an attractive candidate for further research and application in drug development.

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 746658-74-2 |

| Toxicity | Low |

| Applications | Drug development, Organic synthesis |

科学研究应用

Applications in Scientific Research

1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid has several significant applications in scientific research, primarily in drug development and organic synthesis:

Building Block for Organic Synthesis

This compound is extensively utilized as a precursor in the synthesis of β-amino acids, which are critical components in drug design and development. The ability to modify the piperidine ring allows for the creation of diverse derivatives with potential therapeutic applications.

Protective Group in Peptide Synthesis

In peptide chemistry, the tert-butoxycarbonyl (Boc) group is commonly employed to protect amino groups during synthesis. The use of this compound facilitates selective reactions and enhances the yield of desired peptide sequences.

Chiral Catalysis

Recent studies have explored the potential of this compound as a chiral catalyst in asymmetric synthesis. Its ability to influence stereochemistry makes it a valuable tool in producing enantiomerically pure compounds, which are essential for pharmaceutical applications.

Case Study 1: Synthesis of β-Amino Acids

A study demonstrated the effectiveness of using this compound as a starting material for synthesizing various β-amino acids. The reaction conditions were optimized to achieve high yields and purity levels, showcasing its utility in developing compounds with biological activity.

Case Study 2: Peptide Synthesis Optimization

In another research project, this compound was employed as a protective group during the solid-phase synthesis of peptides. The study highlighted how utilizing the Boc group improved reaction efficiency and facilitated the formation of complex peptide structures, which are often challenging to synthesize.

Safety Information

Research indicates that this compound exhibits low toxicity, making it suitable for laboratory use under standard safety protocols. However, like all chemical substances, it should be handled with care, adhering to proper safety measures during its synthesis and application.

属性

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXXVZMKUJADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655212 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746658-74-2 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746658-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。